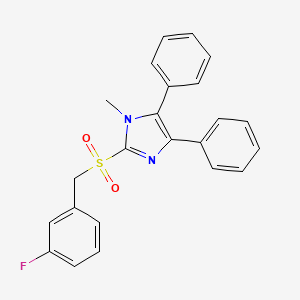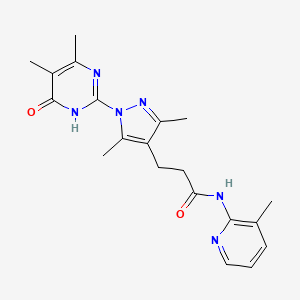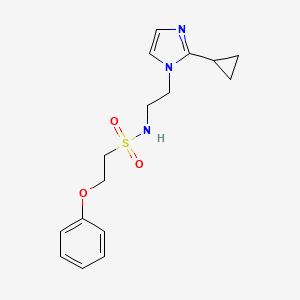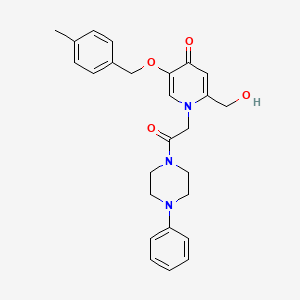![molecular formula C24H22F3NO4S B2613574 {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate CAS No. 478043-51-5](/img/structure/B2613574.png)
{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are known to possess diverse biological activities and are found in many natural products .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. While specific synthesis methods for this exact compound were not found, trifluoromethyl phenyl sulfone has been used as a trifluoromethyl radical precursor in some reactions . Additionally, pinacol boronic esters, which could potentially be used in the synthesis of this compound, have been protodeboronated using a radical approach .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The molecule contains a pyrrole ring, a phenyl ring with a methylsulfonyl group, and a phenyl ring with a trifluoromethyl group .Chemical Reactions Analysis
The compound could potentially undergo various types of chemical reactions due to the presence of multiple reactive sites. For example, the trifluoromethyl group could potentially undergo reactions involving trifluoromethylation .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Selective Synthesis of Functionalized Pyrroles : Research has demonstrated the selective synthesis of 2-trifluoromethyl-5-(arylsulfonyl)methyl pyrroles and 2-trifluoromethyl-4-(arylsulfonyl)methyl pyrroles from trifluoromethyl-substituted 3-aza-1,5-enynes. These syntheses involve cyclization and sulfonyl group migration catalyzed by specific reagents, highlighting the compound's utility in constructing pyrrole derivatives with significant synthetic value (Zhao et al., 2016).
Regio- and Stereo-selective Synthesis : Another study presented the regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines, starting from 1,1,1-trifluoro-3-phenylsulfonylpropene. These synthetic routes emphasize the importance of the compound's trifluoromethyl and phenylsulfonyl groups in accessing highly selective trifluoromethylated syn-3-amino alcohols, crucial intermediates for further chemical transformations (Tsuge et al., 1995).
Molecular Conformations and Hydrogen Bonding : The study of molecular conformations and hydrogen bonding patterns in closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed that these compounds exhibit distinct conformational preferences and hydrogen bonding arrangements. Such insights are crucial for understanding the molecular basis of the compound's reactivity and potential interactions in biological systems (Sagar et al., 2017).
Cyclooxygenase-2 Inhibitors : Compounds featuring the methylsulfonylphenyl moiety have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This research underscores the therapeutic potential of such molecules in designing anti-inflammatory agents with reduced side effects (Black et al., 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO4S/c1-15-18(14-32-23(29)17-6-7-17)12-22(16-8-10-21(11-9-16)33(2,30)31)28(15)20-5-3-4-19(13-20)24(25,26)27/h3-5,8-13,17H,6-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUZLJYBVQISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)COC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2613492.png)

![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2613499.png)

![2-Methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2613502.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2613503.png)
![3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile](/img/structure/B2613504.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2613507.png)

![1-[1-(3-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2613512.png)
![Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate](/img/structure/B2613513.png)


